molecular formula C20H14N4O3 B3978595 4-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol

4-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol

Cat. No.: B3978595
M. Wt: 358.3 g/mol
InChI Key: SLSRXCKEWXNLDI-UHFFFAOYSA-N
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Description

4-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazolines are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol typically involves the condensation of 2-(4-nitrophenyl)quinazolin-4-amine with phenol under specific reaction conditions. The process may include the use of catalysts and solvents to facilitate the reaction and improve yield .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for cost-effectiveness, safety, and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups at the phenolic position .

Scientific Research Applications

4-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

Mechanism of Action

The mechanism of action of 4-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline derivatives such as:

Uniqueness

4-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol is unique due to its specific structural features, such as the presence of both a nitrophenyl group and a phenolic hydroxyl group. These features contribute to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

4-[[2-(4-nitrophenyl)quinazolin-4-yl]amino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O3/c25-16-11-7-14(8-12-16)21-20-17-3-1-2-4-18(17)22-19(23-20)13-5-9-15(10-6-13)24(26)27/h1-12,25H,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSRXCKEWXNLDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])NC4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol

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